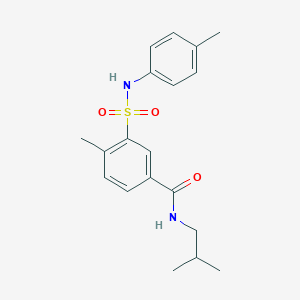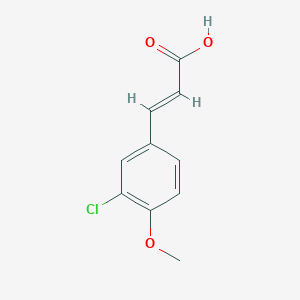
Phenyl 2-phenoxyacetate
Übersicht
Beschreibung
Phenyl 2-phenoxyacetate is an organic compound that belongs to the class of esters. It is formed by the esterification of phenol and phenoxyacetic acid. This compound is known for its potential applications in various fields, including agriculture, pharmaceuticals, and chemical research. Its structure consists of a phenyl group attached to a phenoxyacetate moiety, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl 2-phenoxyacetate can be synthesized through the Steglich esterification method. This involves the reaction of phenol with phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylpyridin-4-amine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: On an industrial scale, this compound can be produced by the esterification of phenol with phenoxyacetic acid using similar reagents and conditions as in the laboratory synthesis. The process involves the continuous addition of reactants and removal of by-products to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 2-phenoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid and phenol.
Reduction: Reduction reactions can convert it back to phenol and phenoxyacetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products:
Oxidation: Phenoxyacetic acid and phenol.
Reduction: Phenol and phenoxyacetic acid.
Substitution: Depending on the nucleophile, various substituted phenoxyacetates can be formed.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-phenoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phenyl 2-phenoxyacetate involves its interaction with biological molecules. It can inhibit the growth of certain plant species by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect the synthesis of essential proteins and enzymes in plants .
Vergleich Mit ähnlichen Verbindungen
- Phenylacetone
- Phenoxyacetic acid
- Phenyl 2-propanone
By understanding the properties, synthesis, and applications of phenyl 2-phenoxyacetate, researchers can explore its potential in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
phenyl 2-phenoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANUNZPZUHMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357987 | |
| Record name | AI-020/12772001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25774-60-1 | |
| Record name | AI-020/12772001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B427272.png)
![3-{5-Bromo-2-[(2-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B427273.png)
![3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B427274.png)
![3-{2-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylic acid](/img/structure/B427275.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B427276.png)
![2-{4-[(2,5-dimethylanilino)sulfonyl]phenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B427279.png)
![Methyl 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoate](/img/structure/B427281.png)
![2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide](/img/structure/B427282.png)
![4-[allyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B427283.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B427287.png)

![3-{5-Bromo-2-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B427293.png)
